molecular formula C15H18N4O3 B11067344 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11067344
M. Wt: 302.33 g/mol
InChI Key: UFCWGRMIQNZIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a nitro group and an amide linkage to an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amide Formation: The nitrated pyrazole is reacted with 4-isopropylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other strong nucleophiles.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 4-(propan-2-yl)benzoic acid and 4-nitro-1H-pyrazole.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of pyrazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide: Lacks the isopropyl group on the phenyl ring.

    2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(methyl)phenyl]propanamide: Has a methyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

The presence of the nitro group and the isopropyl-substituted phenyl ring in 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C15H18N4O3/c1-10(2)12-4-6-13(7-5-12)17-15(20)11(3)18-9-14(8-16-18)19(21)22/h4-11H,1-3H3,(H,17,20)

InChI Key

UFCWGRMIQNZIBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.